Product packaging for 2-(4-(Hydroxymethyl)phenyl)nicotinonitrile(Cat. No.:CAS No. 494785-36-3)

2-(4-(Hydroxymethyl)phenyl)nicotinonitrile

Cat. No.: B12986703
CAS No.: 494785-36-3
M. Wt: 210.23 g/mol
InChI Key: TYSFFLYDSZXUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Significance of the Nicotinonitrile Scaffold in Modern Organic Chemistry

The nicotinonitrile scaffold is a cornerstone in modern organic chemistry due to its versatile reactivity and its role as a key building block in the synthesis of a multitude of complex heterocyclic systems. The pyridine (B92270) ring itself is a common motif in numerous natural products and synthetic drugs. ekb.egresearchgate.net The presence of the electron-withdrawing nitrile group significantly influences the electronic properties of the pyridine ring, making it susceptible to a variety of chemical transformations.

The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a wide range of functional group interconversions. wikipedia.org This versatility has established nicotinonitrile derivatives as crucial synthons for the construction of fused heterocyclic compounds, such as thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and furo[2,3-b]pyridines, many of which exhibit significant biological activities. nih.govairo.co.inias.ac.in The inherent reactivity of the nicotinonitrile core allows for the strategic introduction of various substituents, enabling the fine-tuning of the physicochemical and biological properties of the resulting molecules.

Positional Context of 2-(4-(Hydroxymethyl)phenyl)nicotinonitrile within the Nicotinonitrile Class

The substitution at the 2-position of the pyridine ring directly influences the molecule's steric and electronic properties. The phenyl group itself introduces a significant steric presence, which can affect how the molecule interacts with biological targets or participates in further chemical reactions. The electronic nature of the phenyl ring, and any substituents thereon, can modulate the electron density of the nicotinonitrile core through inductive and resonance effects. lasalle.edulumenlearning.com

The hydroxymethyl group (-CH2OH) on the para-position of the phenyl ring adds another layer of functionality. This group is a hydrogen bond donor and acceptor, which can significantly impact the molecule's solubility and its ability to bind to biological macromolecules. Furthermore, the hydroxymethyl group can be a site for further chemical modification, such as oxidation to an aldehyde or carboxylic acid, or conversion to ethers and esters, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. researchgate.netnih.gov The specific placement of this functionalized phenyl group at the 2-position of the nicotinonitrile scaffold creates a unique molecular architecture with potential for specific biological interactions.

Evolution of Research Trajectories for Related Nicotinonitrile Compounds

The research landscape of nicotinonitrile derivatives has undergone a significant evolution since the initial discovery and synthesis of the parent compound. Early research focused primarily on the fundamental reactivity and synthesis of the nicotinonitrile core. nih.govresearchgate.net However, the discovery of the diverse biological activities of its derivatives has led to a dramatic expansion of research in this area.

Initially, the focus was on the development of nicotinonitrile-based compounds with antimicrobial and cardiovascular properties. ekb.eg Over time, the research trajectory has broadened to include a wide range of therapeutic areas. A substantial body of work has demonstrated the potential of nicotinonitrile derivatives as anticancer agents, with compounds exhibiting activity against various cancer cell lines and targeting specific enzymes like kinases. nih.govijper.orgcncb.ac.cnnih.govmdpi.com The anti-inflammatory, antioxidant, and antiviral activities of these compounds have also been extensively investigated. ekb.eg

More recently, the unique photophysical properties of certain nicotinonitrile derivatives have opened up new avenues of research in materials science, with potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The evolution of synthetic methodologies, including the development of multi-component reactions and green chemistry approaches, has further fueled the exploration of this versatile scaffold, allowing for the efficient synthesis of increasingly complex and diverse nicotinonitrile derivatives. This ongoing evolution in research continues to uncover new and exciting applications for this important class of heterocyclic compounds.

Detailed Research Findings

The following interactive data tables provide a summary of the chemical properties of this compound and a comparison with other relevant nicotinonitrile derivatives, as well as an overview of the diverse biological activities reported for the nicotinonitrile scaffold.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Appearance Solid
CAS Number 1349716-14-8

Table 2: Comparative Data of Selected Nicotinonitrile Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
NicotinonitrileC6H4N2104.11Unsubstituted
2-ChloronicotinonitrileC6H3ClN2138.55Chloro group at C2
2-AminonicotinonitrileC6H5N3119.12Amino group at C2
This compound C13H10N2O 210.23 4-(Hydroxymethyl)phenyl group at C2

Table 3: Reported Biological Activities of Nicotinonitrile Derivatives

ActivityTherapeutic Target/Mechanism of Action (Examples)
Anticancer Kinase inhibition (e.g., PIM-1), Tubulin polymerization inhibition, Induction of apoptosis ekb.egnih.govijper.orgcncb.ac.cnnih.gov
Anti-inflammatory Inhibition of inflammatory mediators
Antimicrobial Disruption of microbial cell processes
Antioxidant Radical scavenging activity ekb.eg
Cardiovascular Vasodilatory effects
Antiviral Inhibition of viral replication

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B12986703 2-(4-(Hydroxymethyl)phenyl)nicotinonitrile CAS No. 494785-36-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

494785-36-3

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-[4-(hydroxymethyl)phenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c14-8-12-2-1-7-15-13(12)11-5-3-10(9-16)4-6-11/h1-7,16H,9H2

InChI Key

TYSFFLYDSZXUCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Hydroxymethyl Phenyl Nicotinonitrile and Structural Analogs

Strategic Approaches to Constructing the Nicotinonitrile Core

The formation of the central pyridine (B92270) ring, bearing both a cyano group and an aryl substituent at the 2-position, can be achieved through several strategic synthetic disconnections. These approaches range from building the ring from acyclic precursors to functionalizing a pre-existing pyridine system.

For the synthesis of nicotinonitrile derivatives, a well-established MCR is the reaction of chalcones (α,β-unsaturated ketones) with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297). nih.gov The chalcone (B49325) itself can be formed in situ or prepared beforehand. The reaction proceeds through a series of condensation and cyclization steps to afford a highly substituted 2-aminonicotinonitrile. Another variation involves the use of 2-cyanothioacetamide (B47340), which leads to the formation of pyridinethione derivatives that can be further modified. researchgate.netnih.gov

Table 1: Examples of Multicomponent Reactions for Nicotinonitrile Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type
Chalcone Malononitrile Ammonium Acetate Ethanol (B145695), Reflux 2-Amino-4,6-diaryl-nicotinonitrile
Aromatic Aldehyde Acetophenone Cyanothioacetamide Piperidine (B6355638)/Ethanol 2-Thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile
Ketone Malononitrile (E)-4-(dimethylamino)but-3-en-2-one Acetic Acid, β-Alanine 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

Stepwise cyclization and condensation reactions provide a robust and often more controlled alternative to MCRs for constructing the nicotinonitrile core. A prevalent method begins with the Knoevenagel condensation of an α,β-unsaturated ketone (chalcone) with an active methylene (B1212753) nitrile, such as malononitrile or ethyl cyanoacetate. nih.gov This is typically followed by a Michael addition and subsequent cyclization and aromatization to yield the pyridine ring.

For instance, the reaction of a chalcone derivative with malononitrile in refluxing ethanol with ammonium acetate leads to the formation of 2-aminonicotinonitrile derivatives. nih.gov Similarly, reacting a chalcone with 2-cyanothioacetamide in the presence of a base like piperidine or morpholine (B109124) yields pyridinethiolate salts. nih.gov A classic method for creating the nitrile functional group on a pre-existing pyridine ring involves the dehydration of nicotinamide, often using a strong dehydrating agent like phosphorus pentoxide. orgsyn.org

A specific patented method for a related structure, 2-chloro-4-methyl nicotinonitrile, involves the condensation of (E)-4-(dimethylamino)yl-3-butene-2-ketone with malononitrile, followed by chlorination and cyclization using phosphorus oxychloride. google.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the Suzuki–Miyaura reaction is particularly useful for synthesizing 2-arylpyridines. researchgate.netyoutube.com This methodology allows for the direct coupling of a pyridine derivative with a phenyl derivative, constructing the key biaryl bond of the target molecule. beilstein-journals.org

The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl or heteroaryl halide, followed by transmetalation with an organoboron species (like a boronic acid) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

For the synthesis of 2-(4-(hydroxymethyl)phenyl)nicotinonitrile, two primary Suzuki-Miyaura strategies can be envisioned:

Coupling of a 2-halonicotinonitrile (e.g., 2-chloronicotinonitrile) with 4-(hydroxymethyl)phenylboronic acid.

Coupling of a nicotinonitrile-2-boronic acid with a 4-halobenzyl alcohol (e.g., 4-bromobenzyl alcohol).

The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are critical for achieving high yields and can be tailored to the specific substrates. libretexts.orgresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Purpose
Aryl Halide 2-Chloronicotinonitrile Electrophilic coupling partner
Organoboron Reagent 4-(Hydroxymethyl)phenylboronic acid Nucleophilic coupling partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the catalytic cycle
Ligand Triphenylphosphine (PPh₃), dppf Stabilizes the palladium center
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron reagent
Solvent Toluene, Dioxane, DMF/Water Solubilizes reactants and catalyst

Targeted Introduction and Derivatization of the 4-(Hydroxymethyl)phenyl Moiety

The synthesis of the title compound requires the presence of a hydroxymethyl group on the phenyl ring. This can be achieved either by using a starting material that already contains this group or by introducing it at a later stage through functional group manipulation.

A common strategy involves the synthesis of a precursor molecule, such as 2-(4-formylphenyl)nicotinonitrile or methyl 4-(3-cyano-2-pyridinyl)benzoate, followed by the selective reduction of the aldehyde or ester to the corresponding benzylic alcohol. The key challenge is the chemoselectivity of the reduction, as the nitrile group is also susceptible to reduction by powerful agents like lithium aluminum hydride (LiAlH₄). harvard.edu

Several milder reducing agents can achieve this selective transformation. Sodium borohydride (B1222165) (NaBH₄) is a cost-effective choice, and its selectivity can be enhanced by controlling reaction conditions such as temperature and solvent. orientjchem.org For instance, NaBH₄ can selectively reduce aldehydes in the presence of less reactive functional groups. orientjchem.org Lithium borohydride (LiBH₄) is particularly effective for the reduction of esters to alcohols in the presence of nitriles. harvard.edu Another useful reagent is ammonia (B1221849) borane (B79455) (AB), which has been shown to chemoselectively reduce aldehydes and ketones to alcohols in water, tolerating functionalities like cyano groups. rsc.org

Table 3: Comparison of Reducing Agents for Benzylic Alcohol Formation

Reducing Agent Precursor Functional Group Selectivity over Nitrile Typical Conditions
Sodium Borohydride (NaBH₄) Aldehyde, Ketone Good Methanol/DCM, 0°C to RT
Lithium Borohydride (LiBH₄) Ester, Lactone Excellent THF or Ether, 0°C to RT
Ammonia Borane (NH₃BH₃) Aldehyde, Ketone Excellent Water, RT
Diisobutylaluminium Hydride (DIBAL-H) Ester, Aldehyde Moderate (can reduce nitriles) Toluene, -78°C

Introducing the hydroxymethyl group onto a pre-formed 2-phenylnicotinonitrile (B1369846) ring is another viable synthetic route. While direct C-H functionalization to install a hydroxymethyl group is challenging, several indirect methods are well-established. organic-chemistry.orgnih.gov

One approach is the functionalization of a pre-existing group on the phenyl ring. For example, a 2-(4-bromophenyl)nicotinonitrile intermediate, synthesized via Suzuki coupling, could undergo a lithium-halogen exchange followed by reaction with formaldehyde (B43269) to yield the desired benzylic alcohol. Alternatively, a palladium-catalyzed formylation could introduce an aldehyde group, which is then reduced as described in section 2.2.1.

Recent advances in C-H activation offer potential future pathways. mdpi.com Transition metal-catalyzed reactions could, in principle, directly functionalize the C-H bond at the para-position of 2-phenylnicotinonitrile. However, controlling regioselectivity and achieving the desired oxidation state in one step remains a significant synthetic challenge. nih.gov Therefore, the functionalization of a pre-installed group is often the more practical and reliable approach.

Exploration of Sustainable and Green Synthetic Protocols

The synthesis of nicotinonitrile derivatives, including this compound, has increasingly benefited from the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste prevention. chemijournal.com Modern research focuses on multicomponent reactions (MCRs), the use of recyclable catalysts, and the replacement of conventional volatile organic solvents with greener alternatives or solvent-free conditions. mdpi.com

One prominent green strategy involves one-pot, four-component reactions to assemble the highly substituted pyridine core. These reactions often utilize a mixture of an aldehyde (like 4-(hydroxymethyl)benzaldehyde), a compound with an active methylene group (such as malononitrile or a derivative), a ketone (e.g., acetophenone), and an ammonium salt as the nitrogen source. nih.gov This approach maximizes atom economy and reduces the number of synthetic and purification steps.

A significant advancement in this area is the application of heterogeneous catalysts, particularly those based on magnetic nanoparticles, which allow for easy separation and recycling. rsc.org For instance, a nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been successfully employed as a catalyst for the synthesis of a wide range of nicotinonitrile derivatives. nih.gov This method proceeds under solvent-free conditions at elevated temperatures (110 °C), affording excellent yields (68–90%) in short reaction times (40–60 minutes). nih.gov The catalyst's high stability, large surface area, and simple magnetic separation make it a sustainable choice for industrial applications. nih.gov

Similarly, a magnetic hydrogen-bond catalyst, Fe₃O₄@SiO₂@tosyl-carboxamide, has been developed for the solvent-free synthesis of nicotinonitriles. rsc.org This catalyst operates at 100 °C, yielding products in the 50–73% range. rsc.org The mechanism for these multicomponent syntheses is often described as a cooperative vinylogous anomeric-based oxidation (CVABO). nih.govrsc.org

Beyond solvent-free thermal conditions, mechanochemical methods like grinding offer an energy-efficient and environmentally benign alternative. Grinding reactants with a solid catalyst, such as anhydrous barium hydroxide (B78521) or simply potassium hydroxide, can facilitate chalcone formation—a common intermediate step—without any solvent. chemijournal.com This technique is noted for its simplicity, short reaction times, and high yields. chemijournal.com

The use of green solvents is another cornerstone of sustainable synthesis. Bio-based solvents like eucalyptol (B1671775) (1,8-cineole) have been explored as replacements for traditional, more hazardous solvents like chloroform (B151607) or methanol. researchgate.net Although yields may sometimes be lower than in conventional systems, the reduced environmental impact presents a significant advantage. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and simpler purification processes compared to conventional heating methods. mdpi.com

Table 1: Comparison of Green Synthetic Protocols for Nicotinonitrile Derivatives

Catalyst SystemReaction ConditionsKey AdvantagesReported YieldsSource
Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂Solvent-free, 110 °C, 40-60 minRecyclable magnetic catalyst, high efficiency, solvent-free68-90% nih.gov
Fe₃O₄@SiO₂@tosyl-carboxamideSolvent-free, 100 °CRecyclable H-bond catalyst, green conditions50-73% rsc.org
TriethylamineSolvent-freeSimple workup, high purity, short reaction timeModerate to high researchgate.net
None (Base-catalyzed)Eucalyptol (solvent)Use of a bio-based, eco-compatible solvent28-54% researchgate.net
Grinding (e.g., with KOH)Solvent-free, room temperatureEnergy efficient, simple procedure, no catalyst neededGood to excellent chemijournal.com

Post-Synthetic Modification and Derivatization of this compound

Post-synthetic modification is a critical strategy for creating a library of structural analogs from a single versatile scaffold like this compound. nih.govnih.gov This approach allows for the fine-tuning of chemical and biological properties by altering the key functional groups: the hydroxymethyl group, the nitrile group, and the pyridine ring itself.

Modification of the Hydroxymethyl Group:

The primary alcohol of the hydroxymethyl moiety is a prime site for derivatization. libretexts.org

Esterification/Acylation: The hydroxyl group can be readily converted into an ester by reacting with acyl chlorides (like benzoyl chloride) or carboxylic anhydrides in the presence of a base. libretexts.orgpsu.edu This transformation is useful for modifying solubility and introducing new functional moieties.

Alkylation/Etherification: Reaction with alkyl halides can form ethers, further altering the compound's polarity and steric profile. libretexts.org

Oxidation: Mild oxidation of the primary alcohol can yield the corresponding aldehyde, 4-(2-cyanopyridin-6-yl)benzaldehyde. More vigorous oxidation would produce the carboxylic acid, 4-(2-cyanopyridin-6-yl)benzoic acid. These transformations introduce reactive carbonyl and carboxyl groups, respectively, opening pathways for further conjugation, such as imine or amide formation.

Modification of the Nitrile Group:

The cyano group is a versatile functional handle that can be converted into several other important groups. wikipedia.org

Hydrolysis: The nitrile can be selectively hydrolyzed to a primary amide, yielding 2-(4-(hydroxymethyl)phenyl)nicotinamide. This reaction can be catalyzed by enzymes like nitrilase, which offers high selectivity and avoids over-hydrolysis. wikipedia.org Further hydrolysis under acidic or basic conditions converts the amide into a carboxylic acid, producing 6-(4-(hydroxymethyl)phenyl)nicotinic acid.

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile group to a primary amine, yielding (6-(4-(aminomethyl)phenyl)pyridin-2-yl)methanol.

Modification of the Pyridine Ring:

The pyridine ring itself can also be modified.

N-Oxidation: Treatment with an oxidizing agent like hydrogen peroxide can convert the pyridine nitrogen into an N-oxide, forming this compound N-oxide. wikipedia.org This can alter the electronic properties of the ring and serve as a precursor for further functionalization. wikipedia.org

Substitution: While the specific compound has a phenyl substituent, related nicotinonitrile structures show that other positions on the pyridine ring can be functionalized. For example, 2-amino-nicotinonitriles can be converted to 2-chloro derivatives, which then act as substrates for nucleophilic substitution reactions. nih.gov

Table 2: Potential Derivatization Reactions for this compound

Functional GroupReaction TypeTypical Reagent(s)Resulting Functional GroupSource
Hydroxymethyl (-CH₂OH)EsterificationAcyl chloride, Carboxylic anhydrideEster (-CH₂OCOR) libretexts.org
Hydroxymethyl (-CH₂OH)Oxidation (mild)PCC, DMPAldehyde (-CHO)-
Hydroxymethyl (-CH₂OH)Oxidation (strong)KMnO₄, CrO₃Carboxylic Acid (-COOH)-
Nitrile (-CN)Hydrolysis (partial)Nitrilase, mild acid/baseAmide (-CONH₂) wikipedia.org
Nitrile (-CN)Hydrolysis (full)Strong acid/base, heatCarboxylic Acid (-COOH) wikipedia.org
Nitrile (-CN)ReductionH₂/Catalyst, LiAlH₄Primary Amine (-CH₂NH₂)-
Pyridine NitrogenN-OxidationH₂O₂N-Oxide wikipedia.org

Elucidation of Molecular and Supramolecular Architecture

Comprehensive Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of a compound, as well as for probing its structural features. However, specific experimental data for 2-(4-(Hydroxymethyl)phenyl)nicotinonitrile is not documented in the searched literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing

High-resolution NMR spectroscopy is the cornerstone of chemical structure determination in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. A typical analysis would involve 1H NMR to identify the number and environment of protons and 13C NMR to characterize the carbon atoms. Two-dimensional NMR techniques would further be used to establish connectivity between atoms. No such spectra for this compound have been published.

Fourier Transform Infrared (FTIR) and Mass Spectrometry for Functional Group and Molecular Weight Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, one would expect to observe characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and aromatic (C=C) groups.

Mass spectrometry is employed to determine the molecular weight and can provide information about the compound's fragmentation pattern, further aiding in structural confirmation. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Publicly available experimental FTIR spectra and mass spectrometry data for this specific compound could not be located.

Elemental Microanalysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to validate the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. No published results from elemental analysis for this compound were found.

Single-Crystal X-ray Diffraction Analysis

Determination of Three-Dimensional Molecular Geometry and Conformation

An X-ray crystal structure would reveal the precise geometry of the phenyl and nicotinonitrile rings and the orientation of the hydroxymethyl substituent. This would allow for the accurate measurement of all bond lengths and angles within the molecule.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Crucially, X-ray diffraction analysis also elucidates the supramolecular architecture, showing how molecules pack together in the solid state. It would identify any intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which are critical in dictating the material's physical properties.

The search for a crystal structure of this compound in crystallographic databases was unsuccessful.

Investigation of Crystal Packing Motifs and Polymorphism

As of the latest available data, specific experimental studies on the crystal packing motifs and polymorphism of the compound This compound have not been reported in publicly accessible scientific literature. Detailed crystallographic analysis, which would provide insights into its supramolecular architecture, including intermolecular interactions such as hydrogen bonding and π-π stacking, is not available.

Furthermore, the existence of polymorphs—different crystalline forms of the same compound—is a possibility for This compound . Polymorphism is influenced by factors such as conformational flexibility and the variety of possible intermolecular interactions. However, without experimental data from techniques like single-crystal X-ray diffraction or powder X-ray diffraction, any discussion of its polymorphic behavior remains speculative.

Therefore, a definitive elucidation of the crystal packing motifs and an investigation into the polymorphism of This compound are contingent upon future experimental research.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (QM)

Quantum mechanical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. These methods are fundamental to understanding the intrinsic properties of a compound like 2-(4-(Hydroxymethyl)phenyl)nicotinonitrile.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their geometries, energies, and other properties. A DFT analysis of this compound would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.

Energy Calculations: Determining the total electronic energy of the molecule, which is crucial for assessing its thermodynamic stability.

Reactivity Descriptors: Calculating properties like ionization potential, electron affinity, and chemical hardness to predict how the molecule might behave in chemical reactions.

No specific DFT data for the electronic structure, stability, or reactivity of this compound has been found in the reviewed literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are critical for understanding a molecule's reactivity and electronic properties. An FMO analysis would provide:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.

Orbital Distribution: Mapping the locations of the HOMO and LUMO across the molecule to identify the most likely sites for electrophilic and nucleophilic attacks.

Specific data regarding the HOMO-LUMO gap and FMO distributions for this compound are not available in existing publications.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data (Note: This table is for illustrative purposes only, as no published data exists for this specific compound.)

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available
Energy Gap (ΔE) Data not available

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic regions. Color-coding is used to represent different potential values:

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

An MEP map for this compound would highlight the electronegative nitrogen of the nitrile group and the oxygen of the hydroxyl group as potential sites for interaction.

No specific MEP maps or associated electrostatic potential values for this compound have been published.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a system. These simulations are valuable for understanding how a molecule like this compound behaves in a biological or solution-phase environment.

MD simulations can explore the different shapes (conformations) a molecule can adopt in a solvent, such as water. This analysis would reveal:

Rotatable Bonds: The degree of rotation around single bonds, such as the bond connecting the phenyl and pyridine (B92270) rings.

Dominant Conformations: The most stable or frequently occurring conformations in solution.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules, for example, through hydrogen bonding via its hydroxymethyl group.

No studies detailing the conformational analysis or dynamic behavior of this compound in solution are currently available.

If this compound were being investigated as a potential drug, MD simulations would be used to model its interaction with a biological target, such as a protein receptor. This assessment would include:

Binding Pose Stability: Evaluating whether the initial docked pose of the ligand in the protein's active site is stable over time.

Interaction Analysis: Tracking key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Binding Free Energy Calculations: Estimating the strength of the binding affinity between the ligand and its target.

There are no published MD simulation studies assessing the binding dynamics of this compound with any biological target.

Table 2: Hypothetical Molecular Dynamics (MD) Simulation Parameters (Note: This table is for illustrative purposes only, as no published data exists for this specific compound.)

Parameter Value
Simulation Time Data not available
Force Field Data not available
Root Mean Square Deviation (RMSD) Data not available
Key Binding Interactions Data not available

In Silico Ligand-Protein Interaction Studies

In silico ligand-protein interaction studies are a cornerstone of modern drug discovery, providing crucial insights into how a molecule might behave in a biological system before it is synthesized. For the compound this compound, these computational techniques can predict its potential as a therapeutic agent by modeling its interaction with protein targets.

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a macromolecular target, such as a protein. mdpi.com This technique is instrumental in structure-based drug design, helping to elucidate the molecular basis of a ligand's activity. mdpi.com The process involves preparing the three-dimensional structures of both the ligand, this compound, and the target protein. plos.org The protein structure is often obtained from a repository like the Protein Data Bank (PDB). nih.gov

Using algorithms, the ligand is then flexibly placed into the protein's binding site in numerous possible conformations. mdpi.com A scoring function evaluates each pose to estimate its binding affinity, with the top-ranked pose representing the most likely binding mode. mdpi.com For this compound, a docking study would reveal how its key functional groups—the hydroxymethyl (-CH₂OH), the cyano (-CN), and the pyridine and phenyl rings—orient themselves within the active site of a target protein. This information is critical for understanding its mechanism of action and for designing more potent derivatives. nih.gov For example, docking could predict whether the hydroxymethyl group acts as a hydrogen bond donor or acceptor and how the aromatic rings engage in hydrophobic or π-stacking interactions. nih.gov

Binding Affinity Estimation and Interaction Profiling

Following the prediction of the binding mode, docking software provides an estimation of the binding affinity, typically as a score or energy value (e.g., in kcal/mol). biointerfaceresearch.com This value quantifies the strength of the interaction between the ligand and the protein; a lower (more negative) binding energy generally indicates a more stable and potent interaction. nih.gov Accurate estimation of binding affinity is indispensable for computer-assisted drug discovery. nih.gov

An interaction profile details the specific noncovalent interactions that stabilize the ligand-protein complex. For this compound, this profile would identify the key amino acid residues in the protein's active site that interact with the molecule. The analysis would distinguish between different types of interactions:

Hydrogen Bonds: The hydroxymethyl group's hydroxyl (-OH) and the nicotinonitrile's nitrogen atom are prime candidates for forming hydrogen bonds with polar amino acid residues.

Hydrophobic Interactions: The phenyl and pyridine rings can form favorable hydrophobic contacts with nonpolar residues.

π-π Stacking: The aromatic nature of the rings allows for potential π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

The table below illustrates the kind of data that would be generated from a hypothetical molecular docking study of this compound against a protein kinase, a common target for such scaffolds. nih.gov

Target ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesInteraction TypeInteracting Ligand Group
Protein Kinase (Hypothetical)-8.5Asp-145Hydrogen BondHydroxymethyl (-OH)
Lys-72Hydrogen BondNitrile (-CN)
Leu-130, Val-80Hydrophobic InteractionPhenyl Ring

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used to predict the activity of new molecules and to guide the synthesis of more effective drug candidates. nih.gov

Development of Predictive Models for Biological Activity Profiles

The development of a QSAR model begins with a dataset of compounds with known chemical structures and measured biological activities (e.g., IC₅₀ values). nih.gov For this compound, this would involve synthesizing a series of derivatives with modifications to its core structure and testing their activity against a specific biological target. The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov

Various machine learning and statistical methods, such as multiple linear regression, partial least squares, or artificial neural networks, can be used to create the model. smums.ac.ir The resulting QSAR equation can predict the biological activity of new, untested compounds based solely on their structural properties. youtube.com A robust model allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing, thereby saving time and resources. smums.ac.ir

Identification of Steric, Electronic, and Hydrophobic Descriptors

The "structure" part of QSAR is quantified by molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. These descriptors are categorized based on the properties they represent:

Steric Descriptors: These relate to the size and shape of the molecule. An example is Molar Refractivity (MR), which describes the volume occupied by the molecule.

Electronic Descriptors: These describe the electronic properties of the molecule, such as its ability to form electrostatic or hydrogen bonds. Examples include the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, which influences its solubility and ability to cross cell membranes. The most common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water.

The QSAR model identifies which of these descriptors have the most significant impact on biological activity. For the this compound scaffold, a model might reveal that increasing hydrophobicity on the phenyl ring enhances activity, while the electronic properties of the nitrile group are critical for target binding.

The following table provides examples of descriptors that would be calculated in a QSAR study of this compound derivatives.

Descriptor CategoryDescriptor NameDescription
StericMolar Refractivity (MR)A measure of the total polarizability of a mole of a substance, related to molecular volume.
ElectronicDipole MomentA measure of the separation of positive and negative charges in a molecule (polarity).
ElectronicHOMO/LUMO EnergyEnergies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity.
HydrophobicLogPThe logarithm of the partition coefficient, measuring the differential solubility in water and octanol.
TopologicalTopological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties.

Advanced Analysis of Noncovalent Interactions (NCIs)

Noncovalent Interactions (NCIs) are crucial forces that govern molecular conformation, stability, and intermolecular recognition. mdpi.com The NCI index is a visualization tool used in quantum chemistry to identify and display these weak interactions in real space. wikipedia.org This analysis is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.org

NCI analysis generates 3D isosurfaces that highlight regions of noncovalent interactions. The isosurfaces are colored to differentiate the type and strength of the interaction: researchgate.net

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. chemtools.org

Green surfaces represent weak, delocalized interactions, primarily van der Waals forces. researchgate.net

Red surfaces signify strong repulsive interactions, such as steric clashes between atoms in close proximity. chemtools.org

NCI Isosurface ColorInteraction TypePhysical InterpretationPotential Location in this compound
BlueStrong Attractive (e.g., Hydrogen Bonds)Stabilizing interactions that play a key role in molecular recognition. chemtools.orgBetween the -OH proton and the nitrile nitrogen atom.
GreenWeak (e.g., van der Waals)Broad, stabilizing forces that contribute to overall conformation. researchgate.netBetween the faces of the phenyl and pyridine rings.
RedStrong Repulsive (e.g., Steric Clash)Destabilizing interactions due to orbital overlap in sterically hindered regions. chemtools.orgPotentially in highly twisted conformations of the two rings.

Following a comprehensive search for scientific literature, it has been determined that there are no available computational and theoretical chemistry studies specifically focusing on the compound This compound that cover the requested analyses.

While studies detailing these analytical techniques exist for other, structurally different compounds, the strict requirement to focus solely on "this compound" and to adhere to the provided outline cannot be met. Generating content would necessitate using data from unrelated molecules, which would violate the core instructions of the request.

Therefore, the requested article, including detailed research findings and data tables for this specific compound, cannot be produced at this time due to the absence of the necessary source material in the scientific domain.

Mechanistic Investigations of Biological Activity Profiles

Enzyme Modulation and Inhibition Pathways

There is currently no published research detailing the specific interactions of 2-(4-(Hydroxymethyl)phenyl)nicotinonitrile with any enzymatic systems.

Kinase Inhibition Mechanisms (e.g., Pim Kinases, c-Met)

No studies have been identified that evaluate the inhibitory activity of this compound against Pim kinases or the c-Met receptor tyrosine kinase. Research into related nicotinonitrile scaffolds has indicated that this chemical class can exhibit inhibitory effects on various kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer. longdom.orgmdpi.com For instance, certain fused nicotinonitrile derivatives have been investigated for their potential to interfere with biological targets like PIM1 Kinase. longdom.org However, without direct experimental evidence, the specific activity and mechanism of this compound remain unknown.

Interaction with Other Enzymatic Systems

No data is available regarding the interaction of this compound with other enzymatic systems.

Cellular Signaling Pathway Perturbations (e.g., Apoptosis Induction Mechanisms)

The effect of this compound on cellular signaling pathways, including the induction of apoptosis, has not been documented in the scientific literature. Studies on analogous compounds, such as certain 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile derivatives, have shown that they can exert antiproliferative activity and inhibit microtubule assembly, which can lead to cell cycle arrest and apoptosis. nih.gov However, these findings cannot be directly extrapolated to this compound without specific investigation.

Mechanisms of Antioxidant Activity

There are no published studies that have assessed the antioxidant properties of this compound. The antioxidant potential of chemical compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, but no such data exists for this specific compound.

Modulation of Inflammatory Response Pathways

The potential for this compound to modulate inflammatory responses has not been investigated. The anti-inflammatory properties of related nicotinonitrile compounds have been noted, often linked to the inhibition of pro-inflammatory mediators. nih.gov However, the specific effects of this compound on inflammatory pathways are yet to be determined.

General Biological Modulatory Effects in Experimental Systems

No general biological modulatory effects of this compound in experimental systems have been reported. While the synthesis of various nicotinonitrile derivatives and their evaluation for anticancer, antimicrobial, and anti-inflammatory activities is an active area of research, longdom.orgnih.govnih.gov specific data for this compound is absent from the current body of scientific literature.

Data Tables

No experimental data is available to populate data tables for this compound.

Diverse Applications in Chemical Sciences and Materials Development

Utility as a Key Intermediate in Complex Organic Synthesis

The structural features of 2-(4-(Hydroxymethyl)phenyl)nicotinonitrile, namely the cyano group and the hydroxymethyl-substituted phenyl ring, render it a versatile precursor for the synthesis of more complex molecules. The nicotinonitrile core is a well-established scaffold in medicinal chemistry and materials science.

Precursor in the Construction of Advanced Heterocyclic Systems

Nicotinonitrile and its derivatives are widely recognized as fundamental building blocks for the synthesis of a variety of nitrogen-containing heterocyclic compounds. dntb.gov.uaorgsyn.org These heterocyclic systems are of significant interest due to their presence in numerous natural products and pharmaceuticals. researchgate.net The cyano group in nicotinonitrile derivatives can participate in various cyclization reactions, leading to the formation of fused ring systems. For instance, nicotinonitriles can be used to synthesize thieno[2,3-b]pyridines, which have shown a range of biological activities. chem-soc.si

While specific examples detailing the use of this compound in the synthesis of advanced heterocyclic systems are not extensively documented in publicly available research, its structural analogy to other functionalized nicotinonitriles suggests its potential in this area. The hydroxymethyl group can be further functionalized or participate in intramolecular reactions, potentially leading to novel and complex heterocyclic architectures. The synthesis of a wide range of nicotinonitrile derivatives is often pursued to create candidates for various biological activities, including antiviral, antibacterial, and anticancer properties. nih.govnih.gov

Building Block for Multifunctional Organic Architectures

The development of multifunctional organic materials is a rapidly growing field of research, with applications ranging from electronics to sensing. researchgate.netmdpi.com The design of these materials often relies on the use of versatile building blocks that can be readily modified and incorporated into larger molecular structures. Nicotinonitrile derivatives are considered valuable precursors for such materials due to their inherent electronic properties and the possibility of introducing various functional groups. researchgate.netresearchgate.net

The compound this compound possesses both a donor (hydroxymethylphenyl) and an acceptor (nicotinonitrile) component within the same molecule. This donor-acceptor character is a key feature in the design of materials with interesting photophysical properties, such as those used in nonlinear optics and organic light-emitting diodes (OLEDs). The hydroxymethyl group offers a site for further chemical modification, allowing for the tuning of the material's properties or for its incorporation into a polymer backbone. nih.gov The synthesis of easily modifiable nicotinonitrile-based building blocks is a key strategy for developing novel organic donor-acceptor chromophores. nih.gov

Contributions to Advanced Materials Research

The unique combination of a polar hydroxymethyl group, an aromatic phenyl ring, and a reactive nitrile group makes this compound and its derivatives interesting candidates for applications in materials science, particularly in the areas of corrosion inhibition and the development of functional organic materials.

Studies on Corrosion Inhibition Properties

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is a major area of research. Organic compounds, especially those containing heteroatoms (like nitrogen in the pyridine (B92270) ring), aromatic rings, and polar functional groups, are known to be effective corrosion inhibitors. nih.govresearchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment.

Pyridine derivatives have been extensively studied as corrosion inhibitors for various metals in acidic media. chem-soc.sinih.gov The presence of the nitrogen atom in the pyridine ring, with its lone pair of electrons, facilitates adsorption onto the metal surface. The efficiency of inhibition is often enhanced by the presence of other functional groups. The hydroxymethyl group in this compound can contribute to its corrosion inhibition properties in several ways. The oxygen atom in the hydroxyl group provides an additional site for adsorption, and the hydroxyl group can also increase the solubility of the inhibitor in aqueous solutions, which is crucial for its application in many industrial settings. mdpi.com Studies on phenolic compounds have shown that hydroxyl groups can act as binding points with iron surfaces, contributing to their corrosion inhibition capabilities. mdpi.com

The following table summarizes the inhibition efficiency of some related organic compounds, highlighting the role of functional groups in corrosion protection.

CompoundMetalCorrosive MediumInhibition Efficiency (%)Reference
2,6-bis-(hydroxy)-pyridineSteel1 N HCl>90 at 10⁻³ M nih.gov
4-chloro-2-((pyridin-2-ylimino)methyl)phenolLow Carbon Steel1 M HCl92.8 at 1 mM chem-soc.si
3-(2-hydroxyethylamino)-1-phenylpropan-1-oneN80 Steel15% HCl98.8 at 0.7% mdpi.com

These findings suggest that the presence of hydroxyl and pyridine moieties in a molecule can lead to significant corrosion inhibition.

Development of Functional Organic Materials

The nicotinonitrile scaffold is a key component in the development of various functional organic materials. researchgate.netnih.gov These materials often possess interesting optical and electronic properties that make them suitable for a range of applications. For instance, nicotinonitrile derivatives have been investigated for their use in nonlinear optics (NLO) and as fluorescent materials. researchgate.net

The compound this compound, with its combination of a donor (hydroxymethylphenyl) and acceptor (nicotinonitrile) group, is a promising candidate for the development of push-pull chromophores. These types of molecules are known to exhibit large second-order NLO responses. The hydroxymethyl group provides a handle for further functionalization, allowing for the fine-tuning of the material's properties or for its incorporation into a polymer matrix. The development of new building blocks for self-healing polymers is an active area of research, and the reactive nature of the hydroxymethyl group could be exploited in this context. nih.gov

Exploration in Catalysis and Ligand Design for Metal Complexes

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.net The electronic and steric properties of the pyridine ligand can be readily tuned by introducing substituents, which in turn influences the catalytic activity of the resulting metal complex. nih.gov

While there is no specific literature detailing the use of this compound as a ligand in catalysis, its structural features suggest potential in this area. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the hydroxymethyl group could act as a secondary binding site, potentially leading to the formation of a bidentate ligand. The electronic properties of the phenyl and cyano groups would also influence the electron density at the metal center, thereby affecting its catalytic activity.

Studies on other pyridine-based ligands have shown that the nature of the substituents on the pyridine ring can have a significant impact on the catalytic performance of the corresponding metal complexes in reactions such as transfer hydrogenation and cross-coupling reactions. nih.govnih.gov For example, the electron-donating or electron-withdrawing nature of the substituent can affect the rate-determining step of a catalytic cycle. nih.gov The hydroxymethyl group, being a weakly electron-donating group, could therefore be used to fine-tune the catalytic properties of a metal complex.

Prospective Research Directions and Interdisciplinary Opportunities

Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 2-(4-(Hydroxymethyl)phenyl)nicotinonitrile, while achievable through established methods for creating substituted nicotinonitriles, presents opportunities for significant innovation. nih.govorgsyn.org Traditional approaches often involve multi-step sequences that may suffer from moderate yields and the formation of side products. nih.gov Future research should focus on developing more efficient and selective synthetic strategies.

One promising direction is the exploration of one-pot multicomponent reactions. nih.gov These reactions, which combine three or more starting materials in a single step, can significantly reduce reaction time, cost, and waste generation. nih.gov For instance, a potential one-pot synthesis could involve the condensation of an appropriate aldehyde, an active methylene (B1212753) nitrile, and an ammonia (B1221849) source.

Furthermore, the use of novel catalytic systems could enhance selectivity and efficiency. Research into transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could provide a highly modular and efficient route to the target compound. Additionally, the development of organocatalytic methods could offer a greener and more sustainable alternative to traditional metal-based catalysts.

The table below outlines potential areas for innovation in the synthesis of this compound.

Synthetic Approach Potential Advantages Key Research Focus
Multicomponent ReactionsIncreased efficiency, reduced waste, atom economy.Optimization of reaction conditions and catalyst selection.
Transition-Metal CatalysisHigh modularity, good functional group tolerance.Development of novel and more active catalyst systems.
OrganocatalysisGreen chemistry, metal-free, often milder conditions.Design of new organocatalysts with high stereoselectivity.
Flow ChemistryImproved safety, scalability, and process control.Adaptation of existing synthetic routes to flow-based systems.

Unveiling Novel Biological Modulatory Roles through High-Throughput Screening

The structural motifs present in this compound, particularly the nicotinonitrile core, are found in numerous biologically active molecules. nih.govekb.eg Nicotinonitrile derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antihypertensive properties. nih.gov High-throughput screening (HTS) presents a powerful tool for rapidly assessing the biological activity of this compound against a vast array of molecular targets. nih.govnih.govbiorxiv.org

HTS allows for the automated testing of thousands of compounds in a short period, enabling the identification of "hits" with potential therapeutic value. nih.gov For this compound, HTS could be employed to screen for activity against various enzyme families, receptor types, and ion channels. nih.gov The results of such screens could reveal unexpected biological roles and provide starting points for the development of new therapeutic agents. nih.gov

The following table details a potential HTS workflow for this compound.

HTS Stage Description Objective
Assay DevelopmentCreation of robust and sensitive assays for specific biological targets.To ensure reliable and reproducible screening results.
Primary ScreeningRapid testing of the compound against a large library of targets.To identify initial "hits" with potential biological activity.
Hit ConfirmationRe-testing of initial hits to confirm their activity and rule out false positives.To validate the initial screening results.
Dose-Response AnalysisDetermination of the compound's potency (e.g., IC50 or EC50).To quantify the biological activity of the compound.
Selectivity ProfilingTesting of confirmed hits against a panel of related targets.To assess the compound's specificity and potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. nih.govc4tt.orgnih.govmdpi.comyoutube.com These computational tools can be leveraged to accelerate the design and optimization of novel compounds based on the structure of this compound. nih.gov

By analyzing large datasets of chemical structures and their associated biological activities, AI algorithms can identify key structure-activity relationships (SARs). nih.gov This information can then be used to design new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov Generative AI models can even propose entirely new molecular structures with desired characteristics. c4tt.org

Furthermore, AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification and elimination of candidates with unfavorable profiles. nih.gov This in silico approach can significantly reduce the time and cost associated with preclinical development. mdpi.com

AI/ML Application Description Potential Impact
QSAR ModelingQuantitative Structure-Activity Relationship models to predict biological activity.Faster identification of potent and selective analogs.
De Novo DesignGenerative models to create novel molecular structures with desired properties.Exploration of new chemical space and discovery of novel scaffolds.
ADMET PredictionIn silico prediction of pharmacokinetic and toxicological properties.Early de-risking of drug candidates and reduced attrition rates.
Virtual ScreeningComputational screening of large compound libraries against a biological target.Cost-effective identification of potential lead compounds.

Expansion into Emerging Areas of Materials Science and Engineering

The unique combination of a polar hydroxymethyl group and a conjugated aromatic system in this compound suggests its potential for applications in materials science and engineering. The nitrile group and the pyridine (B92270) ring can participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for the self-assembly of functional materials.

One potential application is in the development of organic light-emitting diodes (OLEDs). The conjugated core of the molecule could be tuned to exhibit specific photophysical properties, making it a candidate for use as an emissive or charge-transporting material. The hydroxymethyl group could be used to modify the solubility and processing characteristics of the material.

Another area of interest is the development of functional polymers. The hydroxymethyl group can be readily modified or used as a point of attachment for polymerization. Polymers incorporating the this compound moiety could exhibit interesting properties, such as thermal stability, conductivity, or nonlinear optical activity. google.com

Material Application Relevant Molecular Features Potential Properties
Organic ElectronicsConjugated aromatic system, polar functional groups.Charge transport, light emission.
Functional PolymersReactive hydroxymethyl group, rigid aromatic core.Thermal stability, conductivity, optical properties.
Crystal EngineeringHydrogen bonding and pi-pi stacking capabilities.Formation of well-defined supramolecular structures.
Nonlinear OpticsAsymmetric charge distribution.Second-harmonic generation.

Synergistic Collaborations Across Chemical, Biological, and Materials Disciplines

The full realization of the potential of this compound will require a highly interdisciplinary approach. Synergistic collaborations between chemists, biologists, and materials scientists will be essential to explore the diverse facets of this promising molecule.

Chemists will be tasked with developing efficient and scalable synthetic routes and creating a library of analogs with diverse functionalities. nih.gov Biologists will employ high-throughput screening and other cellular and in vivo models to elucidate the biological activities and therapeutic potential of these compounds. nih.govnih.gov Materials scientists will investigate the physical and chemical properties of the molecule and its derivatives to develop novel materials with tailored functionalities. eurjchem.com

Such collaborative efforts will foster a dynamic research environment where discoveries in one field can inform and accelerate progress in others. This integrated approach will be crucial for translating fundamental scientific insights into tangible applications that can benefit society.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.